molecular formula C11H14N2O2 B12094763 (S)-6-(piperidin-2-yl)nicotinic acid

(S)-6-(piperidin-2-yl)nicotinic acid

Cat. No.: B12094763
M. Wt: 206.24 g/mol
InChI Key: RZJLEDUQUYLGTF-UHFFFAOYSA-N
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Description

(S)-6-(piperidin-2-yl)nicotinic acid is a chiral compound that features a piperidine ring attached to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(piperidin-2-yl)nicotinic acid typically involves the formation of the piperidine ring followed by its attachment to the nicotinic acid. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of Grignard reagents to provide enantioenriched α-substituted piperidines .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(S)-6-(piperidin-2-yl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as sodium hydroxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-6-(piperidin-2-yl)nicotinic acid involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic and composed of five subunits. When the compound binds to these receptors, it induces a conformational change that allows the flow of ions across the cell membrane, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-(piperidin-2-yl)nicotinic acid is unique due to its combination of a piperidine ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-piperidin-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)

InChI Key

RZJLEDUQUYLGTF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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